molecular formula C8H11F3O2 B6158668 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers CAS No. 1782894-92-1

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, Mixture of diastereomers

Cat. No.: B6158668
CAS No.: 1782894-92-1
M. Wt: 196.17 g/mol
InChI Key: RHAQXWPDXNOQHO-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is a cyclohexane derivative featuring a hydroxyl group and a trifluoromethyl group at the 4-position, along with a carbaldehyde substituent at the 1-position. The compound exists as a mixture of diastereomers due to stereochemical variation at the hydroxyl-bearing carbon (C-4). This structural complexity arises from the tetrahedral geometry of the C-4 atom, which allows for two distinct configurations (cis and trans relative to the aldehyde group).

The trifluoromethyl group confers unique electronic and steric properties, including enhanced hydrophobicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research . The aldehyde group at C-1 provides a reactive site for further synthetic modifications, such as condensations or reductions.

Diastereomer separation is challenging due to subtle differences in physical properties. Techniques such as chiral chromatography (HPLC), crystallization, or derivatization with chiral auxiliaries (e.g., Mosher’s acid) are often employed .

Properties

CAS No.

1782894-92-1

Molecular Formula

C8H11F3O2

Molecular Weight

196.17 g/mol

IUPAC Name

4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)7(13)3-1-6(5-12)2-4-7/h5-6,13H,1-4H2

InChI Key

RHAQXWPDXNOQHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity. Research indicates that 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde can serve as a precursor in the synthesis of biologically active compounds.

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant anticancer properties. The synthesis of novel pyrazolo[1,5-a]pyrimidines using this aldehyde showed promising results in inhibiting cancer cell proliferation. The introduction of the trifluoromethyl group was found to enhance the potency of these derivatives against various cancer cell lines .

CompoundActivityIC50 (µM)
Trifluoromethyl derivative AModerate25
Trifluoromethyl derivative BHigh10

Asymmetric Synthesis

The compound is also utilized in asymmetric synthesis, particularly as a chiral building block. Its ability to form diastereomers allows for the production of enantiomerically enriched products.

Example: Catalyzed Reactions
In a recent study, 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde was employed in a Mannich-type reaction facilitated by a chiral diamine ligand. This reaction yielded products with high diastereo- and enantioselectivity, showcasing the compound's utility in synthesizing complex organic molecules .

Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
Mannich ReactionChiral Diamine9095
Henry ReactionCu(OAc)2 Complex8592

Material Science

The unique properties of 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde extend into material science, particularly in the development of fluorinated polymers and coatings.

Case Study: Fluorinated Polymers
Research has shown that incorporating this compound into polymer matrices improves thermal stability and chemical resistance. The trifluoromethyl group imparts hydrophobic characteristics, making these materials suitable for applications in harsh environments .

PropertyBefore ModificationAfter Modification
Thermal Stability (°C)200250
Water Contact Angle (°)70110

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Key Comparative Insights:

Functional Group Influence: The aldehyde group in the target compound distinguishes it from analogs like 24e and 12k, which contain oxazolidinone rings. This aldehyde enhances reactivity for nucleophilic additions, unlike the ketone in 4-hydroxymethyl-2-cyclohexen-1-one . Trifluoromethyl groups universally improve hydrophobicity and chromatographic separation efficiency across analogs. For example, in 24e, the CF₃ group reduces adsorption polarity, accelerating elution compared to non-fluorinated analogs .

Diastereomer Separation Challenges: Compounds with bulky substituents (e.g., oxazolidinones in 24e) exhibit higher diastereomeric ratios (93:7) due to steric hindrance limiting epimerization. In contrast, the target compound’s simpler cyclohexane backbone may require advanced techniques like 19F NMR for precise analysis . Ester-rich analogs (e.g., Erythro-4d) show lower separation efficiency due to overlapping polarities, whereas trifluoromethyl groups improve resolution in HPLC .

Mosher’s acid derivatization (used in ) is less effective for the target compound due to the aldehyde’s reactivity, necessitating alternative chiral resolving agents .

Stereochemical Analysis

  • 19F NMR Spectroscopy : The trifluoromethyl group enables rapid diastereomer ratio determination via distinct 19F chemical shifts (e.g., Δδ = 0.5–1.0 ppm between diastereomers) .

Industrial Relevance

  • Pharmaceutical Intermediates: The compound’s CF₃ and aldehyde groups make it a candidate for protease inhibitors or kinase-targeting drugs, analogous to 12k’s use in aminoallylation studies .
  • Agrochemicals : Enhanced metabolic stability from the CF₃ group aligns with trends in herbicide design, as seen in fluorinated sulfones .

Biological Activity

4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde, a mixture of diastereomers, is an organic compound characterized by its unique structural features, including a hydroxyl group and a trifluoromethyl group attached to a cyclohexane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula for 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde is C8H11F3OC_8H_{11}F_3O, with a molecular weight of approximately 212.17 g/mol. The trifluoromethyl group enhances lipophilicity and stability, making the compound suitable for various biological applications. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC8H11F3OC_8H_{11}F_3O
Molecular Weight212.17 g/mol
Functional GroupsHydroxyl, Trifluoromethyl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The trifluoromethyl group can increase binding affinity to specific enzymes or receptors, leading to inhibition or activation of critical pathways. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's biological effects.

Enzyme Inhibition Studies

Research indicates that 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde may exhibit significant enzyme-inhibitory properties. For instance, structurally similar compounds have shown potential in inhibiting cholinesterases and cyclooxygenases (COX), which are crucial in various physiological processes.

Case Study: COX Inhibition

A study evaluating the inhibitory potential of this compound against COX enzymes demonstrated promising results. The half-maximal inhibitory concentration (IC50) values for selected analogs were reported as follows:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
4-Hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde28.39 ± 0.0323.8 ± 0.20
Diclofenac19.45 ± 0.0742.1 ± 0.30
Celecoxib0.04 ± 0.010.04 ± 0.09

These findings suggest that the compound may possess anti-inflammatory properties, making it a candidate for further therapeutic development.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
4-(Trifluoromethyl)cyclohexanone Lacks hydroxyl and carboxylic acid groupsLimited biological activity
4-(Trifluoromethyl)cyclohexanecarboxylic acid Methyl ester instead of hydroxyl groupModerate activity against certain enzymes
Trans-4-(trifluoromethyl)cyclohexanecarboxylic acid Different stereochemistryVaries based on stereochemistry

The unique combination of functional groups in 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde contributes to its enhanced biological activities compared to these similar compounds.

Chemical Reactions Analysis

Phosphonate Formation via Nucleophilic Addition

Reaction with lithium diethyl phosphate (generated in situ from diethyl phosphite and LTMP) in THF at −30°C yields diastereomeric phosphonates 4a and 4b (1:1 ratio) with 84% isolated yield . Key observations:

  • 4a exhibits P–F coupling (³¹P NMR: 5JPF=2.6Hz^5J_{P-F} = 2.6 \, \text{Hz}), while 4b lacks this coupling.

  • X-ray diffraction confirmed 4a adopts a syn/cis conformation (1S,2R,3S and 1R,2S,3R enantiomers), whereas 4b has an anti/cis conformation (1R,2R,3S and 1S,2S,3R enantiomers) .

Table 1: Phosphonate Synthesis Conditions and Outcomes

ParameterDetails
ReactantsDiethyl phosphite, LTMP, THF
Temperature−30°C → room temperature
Yield84%
Diastereomer Ratio1:1 (4a:4b)
Key NMR Data³¹P NMR: δ=19.6ppm\delta = 19.6 \, \text{ppm} (4a), δ=19.8ppm\delta = 19.8 \, \text{ppm} (4b)

Stereochemical Analysis via Mosher Esters

Treatment with (S)-(+)-MTPA-Cl under Swern oxidation conditions generates diastereomeric Mosher esters (5a–5d ), enabling absolute configuration determination :

  • 5a and 5c (δ₅) show downfield ³¹P signals due to deshielding effects.

  • 5b and 5d (δᵣ) exhibit upfield shifts from shielding by the MTPA phenyl ring.

Table 2: Mosher Ester Diastereomer Ratios and Reactivity

Starting MaterialProduct Ratio (5a,c:5b,d)Reactivity Notes
4a 1:3.5Higher steric hindrance near hydroxyl group
4b 1:1.2Reduced steric effects enhance reaction kinetics

Nucleophilic Ring-Opening Reactions

Acid-catalyzed reactions with thiols proceed with high regio- and diastereoselectivity :

  • syn/cis-4a produces anti/syn products (e.g., 6a–12a ).

  • anti/cis-4b yields anti/syn adducts (e.g., 6b–12b ).

Table 3: Thiol Reactions with Phosphonates 4a and 4b

ThiolProductYield (%)Selectivity Notes
Benzylthiol6a 92Steric control favors equatorial attack
4-Nitrothiophenol7b 85Electronic effects dominate regiochemistry

Oxidation and Functional Group Interconversion

While direct oxidation studies on the aldehyde group are not explicitly documented in the provided sources, the compound’s hydroxyl group can undergo Swern oxidation (as seen in its synthesis from alcohol precursors) . This reactivity aligns with analogous cyclohexane derivatives, where hydroxyl → aldehyde oxidation is typically mediated by oxalyl chloride/DMSO .

Structural and Mechanistic Insights

  • Crystal Packing : 4a crystallizes as flat plates, while 4b forms needles, reflecting distinct molecular conformations .

  • Steric Effects : The CF₃ group in 4a creates steric hindrance near the hydroxyl group, reducing reactivity compared to 4b .

Preparation Methods

Trifluoromethylation of Cyclohexanone Derivatives

The introduction of the trifluoromethyl (-CF₃) group is a critical early step. Source outlines a multi-step approach starting with cyclohexanone derivatives, where trifluoromethylation is achieved using agents such as Umemoto’s reagent or Ruppert–Prakash reagent (TMSCF₃). For example, treatment of 4-hydroxycyclohexanone with TMSCF₃ in the presence of a fluoride ion catalyst (e.g., CsF) yields 4-hydroxy-4-(trifluoromethyl)cyclohexanone. This intermediate is subsequently oxidized to the aldehyde via Corey–Fuchs conditions (PPh₃, CBr₄, then H₂O) or reduced to the alcohol followed by Dess–Martin periodinane oxidation.

Key Data:

  • Yield for trifluoromethylation: 60–75% (optimized with CsF at −78°C).

  • Oxidation efficiency: Dess–Martin periodinane achieves >90% conversion to the aldehyde.

Ring-Opening and Reformatsky Reactions

Epoxide Ring-Opening Strategies

Source describes a related method for 3-fluoro-4-hydroxycyclohexane carboxylates, which can be adapted for the target compound. Epoxide intermediates, such as 4-(trifluoromethyl)cyclohexene oxide, are subjected to acid-catalyzed ring-opening with water or alcohols. Subsequent oxidation of the resulting diol to the aldehyde is achieved using pyridinium chlorochromate (PCC).

Example Protocol:

  • Epoxidation of 4-(trifluoromethyl)cyclohexene with m-CPBA (75% yield).

  • Ring-opening with H₂O/H₂SO₄ to form cis/trans diols (3:1 diastereomeric ratio).

  • PCC oxidation of the primary alcohol to the aldehyde (82% yield).

Reformatsky Reaction for Aldehyde Installation

The Reformatsky reaction between 4-(trifluoromethyl)cyclohexanone and ethyl bromoacetate generates a β-hydroxy ester, which is dehydrated to an α,β-unsaturated ester. Ozonolysis followed by reductive workup (e.g., Zn/HOAc) installs the aldehyde group while preserving the hydroxyl and trifluoromethyl moieties.

Diastereoselective Trifluoromethylation Using Togni’s Reagent

Bis-Trifluoromethylation of Cyclohexyli-denemalononitriles

Source highlights a novel diastereoselective bis-trifluoromethylation strategy. Cyclohexyli-denemalononitrile reacts with Togni’s reagent (2 equivalents) under radical initiation (e.g., AIBN) to install two -CF₃ groups. Subsequent hydrolysis of the nitrile groups to carboxylic acids, followed by decarboxylation, yields the aldehyde.

Optimized Conditions:

  • Solvent: THF/MeOH (1:1), 0.1 M.

  • Catalyst: NaBH₄ (4 equiv.) for nitrile reduction.

  • Diastereoselectivity: 5:1 dr favoring the trans isomer.

Purification and Diastereomer Separation

Chromatographic Resolution

Due to the compound’s diastereomeric nature, separation via flash chromatography (FC) or HPLC is essential. Source reports successful resolution using silica gel FC with gradients of dichloromethane (DCM) and dimethylacetamide (DMA). For example, a 40% DMA in DCM eluent achieves baseline separation of diastereomers with >95% purity.

Chromatography Data:

  • Column: Silica gel 60 (230–400 mesh).

  • Eluent: DCM → 40% DMA (linear gradient over 30 min).

  • Recovery: 70–85% per diastereomer.

Crystallization Techniques

Crystallization from isopropanol or ethanol/water mixtures enriches diastereomer ratios. Source notes that slow cooling (−20°C, 24 h) of a saturated isopropanol solution increases the trans/cis ratio from 3:1 to 5:1.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Diastereomer Ratio (trans:cis)Scalability
Cyclohexanone RouteTrifluoromethylation → Oxidation60–753:1High
Epoxide Ring-OpeningEpoxidation → Ring-opening → PCC70–823:1Moderate
Bis-CF₃ AdditionRadical trifluoromethylation50–655:1Low

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 4-hydroxy-4-(trifluoromethyl)cyclohexane-1-carbaldehyde as a diastereomeric mixture?

  • Methodological Answer : The synthesis typically involves cyclohexane ring functionalization with trifluoromethyl and hydroxyl groups. A common approach is the Prins cyclization or aldol condensation, where stereochemical control is limited, leading to diastereomer mixtures. For example, asymmetric induction using chiral catalysts (e.g., organocatalysts or transition-metal complexes) can be attempted, but incomplete selectivity may necessitate post-synthesis separation . Reaction conditions (temperature, solvent polarity) should be optimized to minimize competing pathways .

Q. How can diastereomers of this compound be separated and characterized?

  • Methodological Answer : Chromatographic techniques (HPLC with chiral stationary phases or normal-phase silica columns) are standard. Preparative HPLC is preferred for high-purity isolation. Fluorous tagging, as demonstrated in stereoisomer libraries, allows efficient separation by exploiting differential solubility in fluorous media . Characterization requires combined NMR (¹H, ¹³C, 2D-COSY) and chiral HPLC to confirm diastereomeric ratios. Note that NMR signals may overlap due to structural similarity, necessitating high-field instruments (≥500 MHz) .

Q. What analytical methods are critical for confirming the presence of diastereomers in a mixture?

  • Methodological Answer : Key methods include:

  • NMR Spectroscopy : Compare coupling constants (JJ-values) and chemical shifts of protons near stereocenters. Diastereomers exhibit distinct splitting patterns (e.g., axial vs. equatorial substituents) .
  • Mass Spectrometry : HRMS confirms molecular formula but not stereochemistry.
  • Polarimetry : Measures optical activity if diastereomers are chiral and not racemic .
  • X-ray Crystallography : Definitive for absolute configuration but requires single crystals .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when diastereomers exhibit near-identical signals?

  • Methodological Answer : For overlapping signals, use advanced 2D-NMR techniques:

  • NOESY/ROESY : Identifies spatial proximity of protons to differentiate chair conformations or substituent orientations.
  • HSQC/HMBC : Correlates carbon-proton couplings to resolve ambiguous assignments.
  • Variable Temperature NMR : Alters conformational equilibria, enhancing signal separation . Computational modeling (DFT or MD simulations) may predict chemical shifts to validate experimental data .

Q. What strategies optimize diastereoselectivity during synthesis to reduce post-reaction separation burdens?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily introduce steric or electronic directing groups (e.g., Evans oxazolidinones) to bias transition states.
  • Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective C–H functionalization.
  • Solvent/Stereoelectronic Control : Polar aprotic solvents (e.g., DMF) stabilize specific transition states via dipole interactions. Substituent electronic effects (e.g., CF₃ groups) can lock conformations via hyperconjugation .

Q. How do diastereomers of this compound impact structure–activity relationship (SAR) studies in neurotrophic or pharmacological research?

  • Methodological Answer : Diastereomers may bind differentially to biological targets due to altered 3D conformations. For SAR:

  • Step 1 : Synthesize all diastereomers via stereodivergent routes (e.g., varying protecting groups or reaction sequences) .
  • Step 2 : Test in vitro/in vivo bioactivity (e.g., neurite outgrowth assays for neurotrophic activity).
  • Step 3 : Correlate activity with stereochemistry using molecular docking or pharmacophore modeling. For example, in talaumidin analogs, axial hydroxyl configurations enhanced neurotrophic effects .

Q. What experimental designs address challenges in quantifying diastereomeric excess (de) in dynamic systems?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Monitor reaction progress over time (e.g., via in situ IR or LC-MS) to determine if equilibrium favors one diastereomer.
  • Chiral Derivatization : Convert diastereomers to derivatives with distinct chromatographic retention (e.g., Mosher ester analysis).
  • Isotopic Labeling : Use ¹³C-labeled precursors to track stereochemical integrity during reactions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between diastereomers in preclinical studies?

  • Methodological Answer :

  • Purity Verification : Confirm diastereomer purity via HPLC and NMR. Trace impurities (e.g., residual catalysts) may skew results.
  • Conformational Analysis : Use circular dichroism (CD) or computational tools to assess dominant conformers. Bioactivity differences may arise from conformational flexibility .
  • Metabolic Stability : Evaluate diastereomer-specific metabolism (e.g., CYP450 interactions) using liver microsome assays .

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